molecular formula C22H25N3O4S B11318610 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11318610
M. Wt: 427.5 g/mol
InChI Key: HYNSVUMYEUXHBV-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide: is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The next step involves the introduction of the 3-methoxy-4-propoxyphenyl group onto the thiadiazole ring. This can be done through nucleophilic substitution reactions using suitable halogenated precursors.

    Acylation: The final step involves the acylation of the thiadiazole derivative with 2-(3,5-dimethylphenoxy)acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride, sulfuric acid, or nitric acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown promise in various biological assays, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, making them potential candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[3-(4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide lies in its specific substitution pattern on the aromatic rings and the thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C22H25N3O4S/c1-5-8-28-18-7-6-16(12-19(18)27-4)21-24-22(30-25-21)23-20(26)13-29-17-10-14(2)9-15(3)11-17/h6-7,9-12H,5,8,13H2,1-4H3,(H,23,24,25,26)

InChI Key

HYNSVUMYEUXHBV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=CC(=C3)C)C)OC

Origin of Product

United States

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